molecular formula C22H20BrN7O B2637375 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-bromophenyl)methanone CAS No. 920390-03-0

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-bromophenyl)methanone

Cat. No.: B2637375
CAS No.: 920390-03-0
M. Wt: 478.354
InChI Key: LKHKAUTUVUUAFS-UHFFFAOYSA-N
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Description

The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-bromophenyl)methanone is a complex organic molecule. It contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . This core is substituted with a benzyl group, a piperazine ring, and a bromophenyl group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . This core is substituted with a benzyl group, a piperazine ring, and a bromophenyl group .

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis of novel compounds related to (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-bromophenyl)methanone, exploring various synthetic routes and chemical transformations. A study by Nagaraj et al. (2018) described the synthesis of novel triazole analogues of piperazine, showcasing their antibacterial activity against human pathogens, highlighting the compound's potential as a precursor for developing antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018). Another research effort by Manasa et al. (2020) involved designing and synthesizing substituted triazolyl piperazinyl methanone conjugates to study their apoptosis-inducing ability and tubulin polymerization inhibition, indicating their relevance in cancer research (Manasa et al., 2020).

Biological Activities

These compounds have been examined for a range of biological activities, including antimicrobial and anticancer properties. The work by Bektaş et al. (2007) on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, although not directly mentioning the exact compound , provides a context for the chemical framework's potential in developing antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, the synthesis and biological evaluation of new thiazolopyrimidines by Said et al. (2004) highlighted the antimicrobial and antitumor potential of related compounds, suggesting a broad spectrum of research applications for these chemical entities (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004).

Future Directions

The future directions for research on this compound could involve further investigation of its potential neuroprotective and anti-inflammatory properties, as well as its potential applications in the treatment of various diseases . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process.

Properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN7O/c23-18-8-6-17(7-9-18)22(31)29-12-10-28(11-13-29)20-19-21(25-15-24-20)30(27-26-19)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHKAUTUVUUAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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